4-chlorobenzaldehyde (2,4-dinitrophenyl)hydrazone
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Overview
Description
4-chlorobenzaldehyde (2,4-dinitrophenyl)hydrazone, commonly referred to as CDNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. CDNB is a versatile compound that has a range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of CDNB involves the formation of a covalent bond between the compound and the active site of the enzyme. This results in the inhibition of enzyme activity, which can be measured using spectrophotometric methods.
Biochemical and Physiological Effects:
CDNB has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cells, which may contribute to its cytotoxic effects. CDNB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDNB is its versatility as a substrate for measuring enzyme activity. It is also relatively stable and easy to handle in the laboratory. However, CDNB has some limitations, including its potential toxicity and the need for specialized equipment and expertise to measure enzyme activity accurately.
Future Directions
There are several future directions for research on CDNB. One area of interest is the development of new methods for measuring enzyme activity using CDNB. Another area of interest is the use of CDNB as a potential therapeutic agent for cancer and other diseases. Further research is also needed to better understand the mechanisms of action of CDNB and its effects on cellular processes.
Synthesis Methods
The synthesis of CDNB involves the reaction between 4-chlorobenzaldehyde and 2,4-dinitrophenylhydrazine in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further reactions to produce CDNB.
Scientific Research Applications
CDNB is widely used in scientific research as a substrate for measuring enzyme activity. It is commonly used to measure the activity of glutathione S-transferases (GSTs), which are a family of enzymes that play a crucial role in detoxifying xenobiotics and other harmful compounds in the body. CDNB is also used to measure the activity of other enzymes such as peroxidases, dehydrogenases, and esterases.
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2,4-dinitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRHTYXBELCYRG-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1773-47-3 |
Source
|
Record name | NSC83623 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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